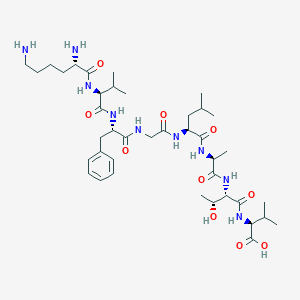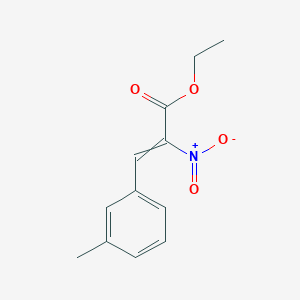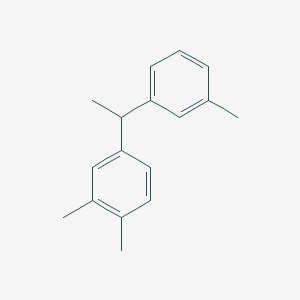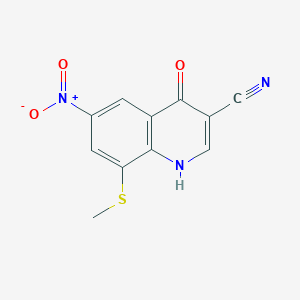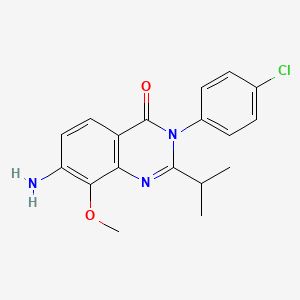
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound features a quinazolinone core with various substituents that may influence its chemical and biological behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The specific substituents (4-chlorophenyl, 8-methoxy, and 2-(propan-2-yl)) can be introduced through various organic reactions such as halogenation, methylation, and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基またはメトキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、キナゾリン-4(3H)-オンコアまたはクロロフェニル基を標的とする可能性があります。
置換: 特に芳香環で、求核置換反応または求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: 塩素(Cl2)や臭素(Br2)などのハロゲン化剤と、アミンやアルコールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つキナゾリン-4(3H)-オン誘導体をもたらす可能性があります。
4. 科学研究への応用
化学
触媒: キナゾリン-4(3H)-オン誘導体は、触媒プロセスでリガンドとして機能できます。
材料科学: これらの化合物は、特定の特性を持つ新しい材料の開発に使用できます。
生物学と医学
抗がん剤: 一部のキナゾリン-4(3H)-オン誘導体は、特定の酵素またはシグナル伝達経路を阻害することにより、抗がん剤として有望であることが示されています。
抗菌剤: これらの化合物は、抗菌、抗真菌、および抗ウイルス活性を示す可能性があります。
産業
医薬品: キナゾリン-4(3H)-オン誘導体は、しばしば潜在的な治療的用途について研究されています。
農業: これらの化合物は、農薬の開発に使用できます。
科学的研究の応用
Chemistry
Catalysis: Quinazolinone derivatives can act as ligands in catalytic processes.
Material Science: These compounds may be used in the development of new materials with specific properties.
Biology and Medicine
Anticancer Agents: Some quinazolinone derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways.
Antimicrobial Agents: These compounds can exhibit antibacterial, antifungal, and antiviral activities.
Industry
Pharmaceuticals: Quinazolinone derivatives are often explored for their potential therapeutic applications.
Agriculture: These compounds may be used in the development of agrochemicals.
作用機序
7-アミノ-3-(4-クロロフェニル)-8-メトキシ-2-(プロパン-2-イル)キナゾリン-4(3H)-オンの作用機序は、その特定の生物学的標的に依存します。 一般に、キナゾリン-4(3H)-オン誘導体は、酵素、受容体、またはDNAと相互作用し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、細胞シグナル伝達経路に関与するキナーゼ酵素を阻害し、それによって抗がん効果を発揮する可能性があります。
6. 類似の化合物との比較
類似の化合物
4(3H)-キナゾリン-4(3H)-オン: キナゾリン-4(3H)-オンファミリーの親化合物。
6,7-ジメトキシ-4(3H)-キナゾリン-4(3H)-オン: 異なる置換基を持つ別の誘導体。
独自性
7-アミノ-3-(4-クロロフェニル)-8-メトキシ-2-(プロパン-2-イル)キナゾリン-4(3H)-オンは、化学反応性と生物活性に影響を与える可能性のある置換基の特定の組み合わせのためにユニークです。 たとえば、4-クロロフェニル基の存在は、特定の生物学的標的への結合親和性を高める可能性があります。
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
6,7-Dimethoxy-4(3H)-quinazolinone: Another derivative with different substituents.
Uniqueness
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain biological targets.
特性
CAS番号 |
871814-54-9 |
|---|---|
分子式 |
C18H18ClN3O2 |
分子量 |
343.8 g/mol |
IUPAC名 |
7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3 |
InChIキー |
SLOXPZFBNAEIDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


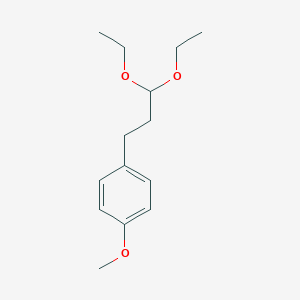
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
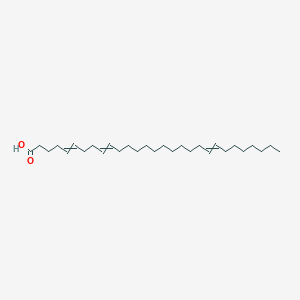
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
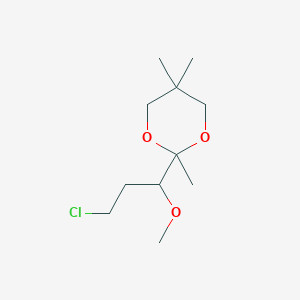
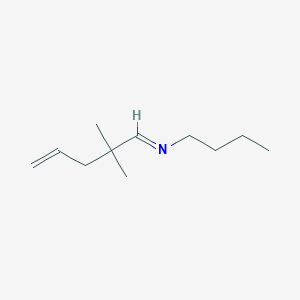
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
